molecular formula C4H3NOS2 B097957 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- CAS No. 18653-46-8

4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo-

Cat. No. B097957
CAS RN: 18653-46-8
M. Wt: 145.2 g/mol
InChI Key: VUFZRMSBEJNTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound's unique properties make it an attractive candidate for use in biochemical and physiological studies, as well as in the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- is not yet fully understood. However, studies have shown that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- have been studied extensively. Studies have shown that the compound exhibits potent antitumor activity, making it a potential candidate for use in cancer treatment. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- in laboratory experiments is its potent antitumor activity. This makes the compound an attractive candidate for use in cancer research. However, one of the main limitations of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo-. One area of research that shows promise is the development of new drugs and therapies based on the compound's unique properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including cancer research and the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- is typically achieved through a series of chemical reactions involving the condensation of thiosemicarbazide and 2-bromoacetaldehyde. The resulting compound can then be further purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- has been extensively studied for its potential applications in scientific research. One area of research where the compound has shown promise is in the development of new drugs and therapies. Studies have shown that the compound exhibits potent antitumor activity, making it a potential candidate for use in cancer treatment.

properties

CAS RN

18653-46-8

Product Name

4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo-

Molecular Formula

C4H3NOS2

Molecular Weight

145.2 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C4H3NOS2/c6-1-3-2-8-4(7)5-3/h1-2H,(H,5,7)

InChI Key

VUFZRMSBEJNTKI-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)S1)C=O

Canonical SMILES

C1=C(NC(=S)S1)C=O

synonyms

4-Thiazolecarboxaldehyde, 2,3-dihydro-2-thioxo- (9CI)

Origin of Product

United States

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